3-Phenyl-1H-pyrrole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQOHQTACWXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives
Classical and Established Synthetic Routes for Pyrrole-2-carboxylic Acids
Traditional methods for constructing the pyrrole (B145914) ring remain fundamental in organic synthesis. These routes often involve the formation of the heterocyclic core from acyclic precursors through condensation or multi-component strategies.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a final product that incorporates significant portions of all starting materials. orientjchem.orgorientjchem.org This approach offers advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. bohrium.com Several MCRs have been developed for the synthesis of polysubstituted pyrroles. semanticscholar.org
One common MCR strategy involves the reaction of 1,3-dicarbonyl compounds, amines, and α-haloketones, a variation of the Hantzsch pyrrole synthesis. To achieve the 3-phenyl-1H-pyrrole-2-carboxylic acid scaffold, a β-ketoester bearing a phenyl group at the α-position, an amine, and an α-halocarbonyl compound could be utilized. Another versatile approach employs arylglyoxals, primary amines, and β-keto esters under catalyst-free conditions to yield highly substituted pyrroles. semanticscholar.org The reaction between dialkyl acetylenedicarboxylates, aromatic amines, and arylglyoxals, often catalyzed by iodine, is another effective MCR for producing functionalized pyrroles. semanticscholar.org
| Reaction Type | Key Reactants | Typical Conditions | Resulting Substitution Pattern |
| Hantzsch-type MCR | α-haloketone, β-ketoester, Amine | Varies (often thermal or base-catalyzed) | Polysubstituted pyrroles |
| Arylglyoxal-based MCR | Arylglyoxal, Amine, β-dicarbonyl compound | Catalyst-free, often reflux in solvent | Polysubstituted pyrroles semanticscholar.org |
| Alkyne-based MCR | Dialkyl acetylenedicarboxylate, Amine, Arylglyoxal | I₂ catalyst, Ethanol (B145695), Room Temp | 4-Arylaminopyrrole-2,3-dicarboxylate esters semanticscholar.org |
Condensation reactions are among the most established methods for pyrrole synthesis. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole chemistry. nih.gov For the synthesis of a 3-phenyl-2-carboxylic acid derivative, a suitably substituted 1,4-dicarbonyl precursor would be required. The Hantzsch pyrrole synthesis is another classical method that provides access to pyrrole-3-carboxylic acid derivatives through the reaction of α-bromoketones, tert-butyl acetoacetates, and amines. syrris.comresearchgate.net
Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and often stereocontrolled route to the pyrrole core. researchgate.netresearchgate.net These reactions can involve the use of azomethine ylides, which react with various dipolarophiles like activated alkynes or alkenes. nih.gov For instance, the reaction of benzimidazolium salts with electron-deficient alkynes can proceed through a [3+2] cycloaddition of ylide intermediates to generate the pyrrole ring. nih.gov A metal-free formal [4+1] cycloaddition between allyl ketones and amines has also been developed, proceeding through the activation of the double bond followed by internal condensation and aromatization. acs.org
An alternative to constructing the pyrrole ring from acyclic precursors is the functionalization of a pre-formed pyrrole scaffold. This approach relies on the inherent reactivity of the pyrrole ring or the use of directing groups to control regioselectivity. nih.gov Direct C-H bond functionalization has emerged as a powerful tool in modern organic synthesis. rsc.org To install a phenyl group at the C-3 position and a carboxylic acid at the C-2 position, a stepwise approach would typically be necessary.
For example, a pyrrole bearing a directing group on the nitrogen atom can be selectively functionalized. The N-alkoxycarbamoyl group has been shown to direct the alkenylation of the pyrrole scaffold. rsc.org Following the introduction of a phenyl group, a subsequent carboxylation step at the C-2 position could be envisioned. This might be achieved via lithiation followed by quenching with carbon dioxide, or through transition metal-catalyzed carboxylation methods. The synthesis of peptide and protein functionalized pyrrole-imidazole polyamides often involves the strategic modification of the pyrrole core, demonstrating the utility of post-synthesis functionalization. mdpi.com
Modern and Catalytic Approaches to this compound Scaffolds
Contemporary synthetic methods often employ catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance under milder reaction conditions. These approaches include transition metal catalysis and organocatalysis.
Transition metals such as copper, palladium, rhodium, and gold are widely used to catalyze the synthesis of pyrroles. uctm.edunih.gov Copper catalysts are particularly noteworthy for their ability to promote the regioselective synthesis of polysubstituted pyrroles. A facile copper-catalyzed three-component reaction of aldehydes, amines, and β-nitroalkenes provides access to a range of pyrroles. nih.govresearchgate.netx-mol.com This method proceeds under mild conditions with low catalyst loading (0.3–1 mol%) and exhibits broad scope and high functional group tolerance. nih.govx-mol.com A proposed radical pathway involves an allylic nitrogen radical intermediate that reacts with the nitroalkene to form the pyrrole framework. nih.govresearchgate.net
Copper hydride (CuH)-catalyzed coupling of enynes and nitriles is another efficient method for preparing polysubstituted N-H pyrroles with high regioselectivity. acs.orgorganic-chemistry.org Other transition metals have also been employed; for example, palladium(II) can catalyze the oxidative arylation of N-homoallylic amines with arylboronic acids, followed by an intramolecular aza-Wacker cyclization to form the pyrrole ring. organic-chemistry.org
| Catalyst | Reactants | Key Features | Reference |
| Copper salt (e.g., Cu(OAc)₂) | Aldehydes, Amines, β-nitroalkenes | Mild conditions, low catalyst loading, high yields, 1,2-phenyl/alkyl migration possible. nih.govresearchgate.net | nih.govresearchgate.netx-mol.com |
| Copper Hydride (CuH) | Enynes, Nitriles | Good functional group tolerance, high regioselectivity for N-H pyrroles. acs.org | acs.orgorganic-chemistry.org |
| Palladium(II) | N-homoallylic amines, Arylboronic acids | Cascade C-C and C-N bond formation via oxidative arylation and aza-Wacker cyclization. | organic-chemistry.org |
| Zinc Iodide (ZnI₂) | Dienyl azides | Room temperature synthesis, cost-effective catalyst. | organic-chemistry.org |
In recent years, a strong emphasis on green chemistry has driven the development of organocatalytic and metal-free synthetic protocols. orientjchem.org Organocatalysis avoids the use of potentially toxic and expensive metals, offering a more sustainable approach. scilit.com
The classical Paal-Knorr reaction has been successfully adapted to organocatalytic conditions. Naturally occurring, biodegradable organic acids such as citric acid, tartaric acid, and salicylic (B10762653) acid have been employed as effective catalysts for the condensation of 1,4-diones with amines. nih.govresearchgate.net These reactions are often performed in environmentally benign solvents like ethanol or even under solvent-free conditions. nih.govresearchgate.net This metal-free procedure is advantageous for the synthesis of scaffolds intended for the pharmaceutical industry, as it eliminates the risk of metal contamination. researchgate.netsciexplore.ir
Metal-free decarboxylative cycloaddition reactions have also been developed. An efficient protocol for pyrrole synthesis involves the reaction of 3-formylchromones with isocyanides, catalyzed by an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This reaction proceeds under microwave irradiation and demonstrates high efficiency and regioselectivity without the need for any metal catalyst. nih.gov
Sustainable and Green Chemistry Protocols
Green chemistry principles are increasingly being integrated into the synthesis of pyrrole derivatives to reduce waste, minimize energy consumption, and utilize safer materials. These protocols include performing reactions in environmentally benign solvents like water, under solvent-free conditions, and employing energy-efficient techniques such as microwave and ultrasound irradiation.
The development of solvent-free and aqueous-based synthetic methods for pyrrole carboxylic acids represents a significant step towards environmentally responsible chemistry. These approaches aim to eliminate the use of volatile and often toxic organic solvents.
Solvent-free reactions, or solid-state reactions, offer benefits such as reduced pollution, lower costs, and simplified procedures. For instance, the Paal-Knorr condensation, a cornerstone of pyrrole synthesis, can be effectively conducted without a solvent. acs.orgpolimi.it One sustainable method involves the reaction of primary amines with 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. These reactions can proceed without solvents at temperatures between 50–75 °C, yielding N-substituted pyrrole carboxylic acid derivatives in good to high yields. acs.orgpolimi.it Another approach utilizes zirconium chloride as a catalyst under solvent-free conditions, facilitated by ultrasound irradiation, to produce various substituted pyrroles efficiently. researchgate.net
Aqueous medium synthesis is another green alternative, leveraging water as a safe, non-flammable, and inexpensive solvent. The Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines has been successfully performed in water using a catalytic amount of iron(III) chloride, yielding N-substituted pyrroles under mild conditions. organic-chemistry.org Similarly, a three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297) can be carried out in water under ultrasonic irradiation to produce 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters in high yields and short reaction times. semanticscholar.org Basic water-methanol solutions have also been used at room temperature for the synthesis of N-alkyl pyrrole dicarboxylic acids from the reaction of 3-hydroxy-2-pyrones with amines. acs.org
Table 1: Examples of Solvent-Free and Aqueous Syntheses of Pyrrole Carboxylic Acid Derivatives
| Method | Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-Free | 3-Hydroxy-2-pyrones and primary amines | Neat, 50–75 °C | N-substituted pyrrole carboxylic acids | Good to High | acs.orgpolimi.it |
| Aqueous Medium | Arylglyoxal hydrates, β-dicarbonyls, ammonium acetate | Water, ultrasonic irradiation | 5-Aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters | Good to High | semanticscholar.org |
| Aqueous Medium | 3-Hydroxy-2-pyrones and amines (e.g., n-butylamine) | Aqueous KOH/Methanol, room temperature | N-alkyl pyrrole dicarboxylic acids | Moderate to Good | acs.org |
| Aqueous Medium | 2,5-Dimethoxytetrahydrofuran and amines | Water, Iron(III) chloride (catalyst) | N-substituted pyrroles | Good to Excellent | organic-chemistry.org |
The application of non-conventional energy sources like microwave and ultrasound irradiation has revolutionized the synthesis of heterocyclic compounds, including pyrrole carboxylic acids. These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave heating accelerates reactions by directly and efficiently coupling with polar molecules in the reaction mixture. researchgate.net This technology has been successfully applied to various pyrrole syntheses. For example, microwave irradiation facilitates multicomponent reactions for the synthesis of substituted pyrrole derivatives from sodium diethyl oxaloacetate, aromatic aldehydes, and primary amines in ethanol, yielding products in average to good yields. rsc.org Solvent-free, one-pot reactions of chalcones with aldehydes and ammonium acetate under microwave irradiation also produce pyrrole derivatives in high yields with short reaction times. rsc.org The Paal-Knorr condensation is particularly amenable to microwave assistance, often in the presence of various catalysts or in green solvents like polyethylene (B3416737) glycol (PEG-200). researchgate.netpensoft.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This technique has been employed for the green synthesis of pyrrole derivatives. A notable example is the synthesis of pyrrole derivatives in lactic acid, a bio-based green solvent, under ultrasonic radiation. This method offers advantages such as shorter reaction times, higher yields, and ease of product isolation. nih.govresearchgate.net Ultrasound has also been used to facilitate catalyst-free, four-component syntheses of multi-substituted pyrroles in water. nih.gov Furthermore, a solvent-free, ultrasound-assisted Paal-Knorr synthesis catalyzed by zirconium chloride provides an efficient route to various substituted pyrroles. researchgate.net
Table 2: Comparison of Microwave and Ultrasound-Assisted Syntheses
| Technique | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave | Multicomponent reaction | Ethanol, 100 W | Reduced reaction time | rsc.org |
| Microwave | One-pot from chalcones | Solvent-free | High yield, short time, easy purification | rsc.org |
| Ultrasound | Three-component condensation | Water | Rapid, high yields, green solvent | semanticscholar.org |
| Ultrasound | Knorr condensation | Lactic acid | Bio-based solvent, scalable, high yields | nih.gov |
| Ultrasound | Paal-Knorr reaction | Solvent-free, ZrCl₄ catalyst | Short reaction times, good to excellent yields | researchgate.net |
The shift from petroleum-based feedstocks to renewable biomass is a central goal of green chemistry. Significant progress has been made in synthesizing pyrrole carboxylic acids from biorenewable sources, such as cellulose (B213188) and chitin. nih.govresearchgate.net
A promising route involves the reaction of D-glucosamine, derived from chitin, with pyruvic acid, which can be obtained from cellulose. This approach directly yields pyrrole-2-carboxylic acid (PCA). Optimized conditions for this reaction, using lithium hydroxide (B78521) in water, have resulted in a 50% yield of PCA. nih.govresearchgate.net This method combines molecules from two different bio-feedstock bases to establish a sustainable chemical space based on PCA. nih.gov
Another sustainable strategy utilizes 3-hydroxy-2-pyrones, which can be prepared from renewable sources, as precursors for N-substituted pyrrole carboxylic acid derivatives. acs.orgpolimi.it These pyrones react efficiently with primary amines under mild, often solvent-free conditions, providing a green pathway to the pyrrole ring system. acs.orgpolimi.it
Table 3: Synthesis of Pyrrole Carboxylic Acids from Biorenewable Feedstocks
| Feedstocks | Key Reactants | Product | Key Features of the Method | Reference |
|---|---|---|---|---|
| Cellulose and Chitin | D-glucosamine and Pyruvic acid | Pyrrole-2-carboxylic acid (PCA) | Combines feedstocks of different origins; optimized yield of 50%. | nih.govresearchgate.net |
| General Biomass | 3-Hydroxy-2-pyrones and primary amines | N-substituted pyrrole carboxylic acid derivatives | Can be performed solvent-free or in aqueous-methanolic solutions. | acs.orgpolimi.it |
Stereoselective and Regioselective Approaches in Pyrrole Carboxylic Acid Analogue Synthesis
Achieving control over the spatial arrangement of atoms (stereoselectivity) and the position of chemical reactions (regioselectivity) is crucial for synthesizing complex molecules with specific biological or material properties.
In the synthesis of pyrrole analogues, particularly those with chiral centers, controlling diastereoselectivity is essential. One established method for synthesizing derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid (a reduced pyrrole ring) involves the diastereoselective 1,4-addition of α-iminoesters to α,β-unsaturated esters or carbonyl compounds. mdpi.com This Michael addition reaction, followed by intramolecular cyclization, allows for the construction of the pyrroline (B1223166) ring with a degree of control over the relative stereochemistry of the newly formed chiral centers. mdpi.com While this applies to pyrroline synthesis, the principles can be extended to the synthesis of highly substituted pyrrole carboxylic acid analogues.
The pyrrole ring has multiple positions (C2, C3, C4, C5) where substitution can occur. Due to the electron-rich nature of the heterocycle, electrophilic substitution typically occurs at the C2 or C5 positions. mdpi.comnih.gov Achieving substitution at the less reactive C3 or C4 positions requires specific strategies.
Strategies for Regiocontrol:
Directing Groups: Attaching a directing group to the pyrrole nitrogen can steer functionalization to a specific position. For example, an electron-withdrawing group at the C2 position can direct subsequent electrophilic acylation to the C3 or C4 position. mdpi.com Similarly, a pivaloyl group on the nitrogen can direct metal-free C-H borylation to the C2 position using BBr₃. researchgate.net
Blocking Positions: If the more reactive C2 and C5 positions are blocked (e.g., by alkyl groups), functionalization is forced to occur at the C3 or C4 positions. Palladium-catalyzed C-3 phenylation of 2,5-dimethylpyrrole has been achieved using this strategy. nih.gov
Catalyst Control: The choice of catalyst and ligands can influence site-selectivity. Palladium-catalyzed C-H functionalization has shown high site selectivity for the C-2 arylation of pyrroles. nih.gov
Sequential Halogenation and Cross-Coupling: A powerful method for controlled synthesis of aryl pyrroles involves selective halogenation of the pyrrole ring followed by a Suzuki-Miyaura cross-coupling reaction. This approach has been used to prepare C3-, C4-, and C5-aryl derivatives with high regioselectivity. nih.gov
These regioselective methods are vital for the synthesis of specifically substituted analogues of this compound, allowing for the precise placement of functional groups to modulate the molecule's properties.
Chemical Transformations and Reactivity of 3 Phenyl 1h Pyrrole 2 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, acyl halide formation, decarboxylation, and amidation.
Esterification and Hydrolysis Reactions
The conversion of 3-Phenyl-1H-pyrrole-2-carboxylic acid to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.commasterorganicchemistry.com
Conversely, the corresponding esters of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification mechanism. masterorganicchemistry.com Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid. The hydrolysis of related 3-(substituted phenyl)-5-methylpyrrole-2-carboxylic acid esters has been documented, indicating the applicability of these reactions to this class of compounds. google.com
Table 1: Esterification and Hydrolysis Reactions
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester (e.g., Methyl 3-phenyl-1H-pyrrole-2-carboxylate) |
| Acid-Catalyzed Hydrolysis | Excess Water, Acid Catalyst (e.g., HCl), Heat | This compound |
| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), Water/Alcohol, Heat, followed by Acid Workup | This compound |
Acyl Halide Formation and Subsequent Reactions (e.g., with Amines, Ureas, Alcohols)
This compound can be converted to the more reactive 3-phenyl-1H-pyrrole-2-carbonyl halide, typically the chloride, by treatment with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosgene (B1210022) (COCl₂). nih.gov The formation of the acyl chloride is a crucial step as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. For instance, the conversion of 3-phenyl-5-alkylpyrrole derivatives to their corresponding acid halides has been reported. google.com
Once formed, 3-phenyl-1H-pyrrole-2-carbonyl chloride is a versatile intermediate that readily reacts with a variety of nucleophiles. Reaction with amines leads to the formation of amides, while reaction with alcohols yields esters. Furthermore, it can react with ureas to form acylureas. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Table 2: Reactions of 3-Phenyl-1H-pyrrole-2-carbonyl Chloride
| Nucleophile | Product Class |
| Amines (R-NH₂) | Amides |
| Alcohols (R-OH) | Esters |
| Ureas (H₂N-CO-NH₂) | Acylureas |
Decarboxylation Pathways and Mechanistic Considerations
The decarboxylation of pyrrole-2-carboxylic acids, including the 3-phenyl derivative, is a significant transformation that typically occurs under acidic conditions. researchgate.net The mechanism of acid-catalyzed decarboxylation involves the addition of water to the carboxyl group, rather than the direct loss of carbon dioxide. chempedia.info This process leads to the formation of a protonated carbonic acid intermediate, which then readily dissociates into carbon dioxide and a protonated water molecule. researchgate.netchempedia.info Theoretical studies, such as those using Density Functional Theory (DFT), support this associative mechanism. researchgate.net The initial step of hydration or nucleophilic attack of water at the carbonyl group is often the rate-determining step. researchgate.net
It is important to note that the direct formation of protonated carbon dioxide is a high-energy process and is therefore avoided. researchgate.net The presence of the phenyl group at the 3-position is not expected to fundamentally alter this mechanistic pathway, although it may influence the reaction rate due to electronic effects.
Amidation and Peptide Coupling Reactions
The direct formation of an amide bond between this compound and an amine can be facilitated by the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed for this purpose. libretexts.org In the presence of DCC, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. youtube.comchemistrysteps.com This intermediate then readily undergoes nucleophilic attack by the amine to form the corresponding amide, with dicyclohexylurea being formed as a byproduct. youtube.comchemistrysteps.com This method is a cornerstone of peptide synthesis, where the coupling of amino acids is a critical step. libretexts.org
The general procedure for peptide coupling involves the activation of the carboxylic acid of one amino acid (or in this case, this compound) and its subsequent reaction with the amino group of another amino acid ester. nih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and minimize racemization. nih.gov
Table 3: Common Reagents for Amidation and Peptide Coupling
| Reagent/Reagent Class | Function |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Additive to suppress side reactions and racemization |
| TBTU, HATU | Other common peptide coupling reagents |
Pyrrole (B145914) Ring Transformations and Functionalization
The pyrrole ring of this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation)
The pyrrole ring is highly activated towards electrophilic attack, with substitution generally occurring at the C-5 position, which is para to the nitrogen atom and ortho to the phenyl group, or at the C-4 position. The directing effects of the substituents on the ring will influence the regioselectivity of the substitution.
Halogenation is a common electrophilic aromatic substitution reaction. The bromination of pyrrole derivatives can be achieved using various brominating agents. For instance, a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) has been shown to be an effective system for the bromination of pyrrole derivatives, affording the corresponding bromo compounds in high yields. researchgate.net Another common reagent for allylic and benzylic bromination, N-bromosuccinimide (NBS), can also be used for the bromination of electron-rich aromatic rings like pyrrole, often in the presence of an acid catalyst or under free-radical conditions. organic-chemistry.org
Decarboxylative halogenation is another pathway to introduce a halogen onto the pyrrole ring. In this reaction, the carboxylic acid is heated with a halogen, leading to the loss of carbon dioxide and the substitution of the carboxyl group with a halogen atom. This has been demonstrated for pyrrole-2-carboxylic acid with iodine in the presence of sodium bicarbonate and with molecular bromine in methanol. acs.orgnih.gov
Table 4: Halogenation Methods for Pyrrole Derivatives
| Halogenation Method | Reagents |
| Electrophilic Bromination | DMSO/HBr |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) |
| Decarboxylative Iodination | I₂/KI, NaHCO₃, Heat |
| Decarboxylative Bromination | Br₂, Methanol |
Nucleophilic Attack and Addition Reactions on Pyrrole Derivatives
The carboxylic acid group of this compound is the primary site for nucleophilic attack. These reactions typically proceed through a nucleophilic acyl substitution mechanism, where a nucleophile replaces the hydroxyl group of the carboxylic acid.
Esterification:
One of the most common transformations is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride, to form an ester. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to favor the formation of the ester, it is often necessary to remove the water formed during the reaction or use an excess of the alcohol. masterorganicchemistry.com Another approach involves the use of reagents like phosphorus oxychloride (POCl3) which can facilitate the esterification of aromatic carboxylic acids under mild conditions, often at room temperature for primary alcohols. derpharmachemica.com
Amide Formation:
Similarly, this compound can be converted to its corresponding amides by reaction with primary or secondary amines. Direct reaction is often difficult and may require heating to dehydrate the intermediate ammonium (B1175870) salt. libretexts.org More efficient methods involve the use of coupling agents or prior conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. Boronic acid derivatives have also been shown to be highly effective catalysts for the direct amidation between carboxylic acids and amines, even at room temperature for a wide range of substrates. organic-chemistry.org The resulting pyrrole carboxamides are of significant interest due to their presence in various biologically active compounds. znaturforsch.com
The table below summarizes typical conditions for these nucleophilic acyl substitution reactions.
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4), Heat | 3-Phenyl-1H-pyrrole-2-carboxylate ester |
| Amide Formation | Amine (e.g., Benzylamine), Dehydrating Agent or Coupling Agent, Heat | N-substituted-3-phenyl-1H-pyrrole-2-carboxamide |
Ring-Opening and Rearrangement Pathways of Pyrrole Scaffolds
Rearrangement reactions of the pyrrole scaffold itself are not common for this particular compound under typical synthetic conditions. The stability of the aromatic ring, coupled with the phenyl and carboxylic acid substituents, makes significant skeletal rearrangements energetically unfavorable.
Strategies for Complex Molecular Architecture Formation
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems and polymers.
Annulation and Cyclization Reactions to Fused Heterocycles
The pyrrole ring and its carboxylic acid functionality can participate in annulation and cyclization reactions to form fused heterocyclic systems. For instance, pyrrole derivatives are key precursors in the synthesis of pyrrolo[1,2-a]pyrimidines. These reactions often involve the condensation of a 2-aminopyrrole derivative with a suitable carbonyl compound. nih.gov While this compound itself is not a direct precursor, its derivatives, such as the corresponding amine or other activated forms, can be utilized in such cyclocondensation reactions.
One general approach involves the reaction of a 2-aminopyrrole with a β-dicarbonyl compound or its equivalent. For example, 2-amino-4-phenylpyrrole-3-carbonitrile has been reacted with ethyl formylacetate sodium salt to construct the pyrrolo[1,2-a]pyrimidine (B7980946) ring system. nih.gov This highlights the potential for derivatives of this compound to be employed in the synthesis of these and other fused heterocycles. The synthesis of pyrrolo[1,2-c]pyrimidines has also been achieved through the condensation of pyrrole-2-carbaldehydes with reagents like toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. researchgate.net
The following table outlines a general strategy for the formation of fused heterocycles from pyrrole precursors.
| Fused Heterocycle | Pyrrole Precursor | Reagents and Conditions |
| Pyrrolo[1,2-a]pyrimidine | 2-Amino-4-phenylpyrrole derivative | β-dicarbonyl compound (e.g., ethyl formylacetate), Base |
| Pyrrolo[1,2-c]pyrimidine | Pyrrole-2-carbaldehyde derivative | TosMIC or Ethyl isocyanoacetate, Base |
Polymerization and Oligomerization via Phenylpyrrole Units
Pyrrole and its derivatives are well-known monomers for the synthesis of conducting polymers. The polymerization of pyrrole-2-carboxylic acid has been achieved through both chemical and enzymatic oxidative methods. rsc.org The presence of the carboxylic acid group can influence the properties of the resulting polymer, such as its solubility and potential for further functionalization.
The polymerization is typically initiated by an oxidant, such as hydrogen peroxide in enzymatic polymerization or other chemical oxidants. rsc.org The formation of poly(pyrrole-2-carboxylic acid) is evidenced by the appearance and increase of a characteristic absorption peak, indicating the presence of oligomers. rsc.org While specific studies on the polymerization of this compound are not extensively documented, the general principles of pyrrole polymerization would apply. The phenyl group at the 3-position would likely influence the steric and electronic properties of the resulting polymer, potentially affecting its conductivity and morphology.
The table below summarizes the polymerization of a closely related pyrrole derivative.
| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer |
| Pyrrole-2-carboxylic acid | Enzymatic Oxidative Polymerization | Hydrogen Peroxide / Glucose Oxidase | Poly(pyrrole-2-carboxylic acid) |
| Pyrrole-2-carboxylic acid | Chemical Oxidative Polymerization | Chemical Oxidant | Poly(pyrrole-2-carboxylic acid) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-Phenyl-1H-pyrrole-2-carboxylic acid in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of proton and carbon environments and their connectivities can be established.
The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule. The acidic protons of the carboxylic acid (-COOH) and the pyrrole (B145914) amine (N-H) are typically observed as broad singlets at the far downfield end of the spectrum, often above 11 ppm, due to strong deshielding and hydrogen bonding effects. chemicalbook.com The chemical shifts of these protons can be sensitive to solvent and concentration. The protons of the phenyl ring typically appear as a complex multiplet between 7.0 and 8.0 ppm. The two remaining protons on the pyrrole ring, H-4 and H-5, are expected in the aromatic region, with distinct chemical shifts influenced by the adjacent phenyl and carboxyl groups.
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carboxyl carbon (-COOH) gives a characteristic signal in the downfield region, typically between 165 and 185 ppm. oregonstate.edu The carbon atoms of the phenyl and pyrrole rings appear in the aromatic region (approx. 105-140 ppm). Quaternary carbons, such as C-2 and C-3 of the pyrrole ring and the ipso-carbon of the phenyl ring, are typically weaker in intensity.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Data are representative and compiled based on analysis of closely related analogues and established chemical shift principles. chemicalbook.comrsc.org Spectra are typically recorded in DMSO-d₆.
¹H NMR Data| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| > 12.0 | br s | COOH |
| > 11.5 | br s | N-H |
| 7.30 - 7.60 | m | Phenyl H |
| ~7.10 | t | H-5 |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.5 | COOH |
| ~134.0 | Phenyl C (ipso) |
| ~131.0 | C-3 |
| 129.0 - 130.0 | Phenyl CH |
| ~127.5 | C-2 |
| ~125.0 | C-5 |
While 1D NMR provides essential information, 2D NMR experiments are indispensable for the definitive assignment of all signals and confirmation of the molecular structure. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a crucial cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyrrole ring. bmrb.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the signals for the C-4/H-4 and C-5/H-5 pairs, as well as the carbon signals corresponding to the phenyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which maps out the connectivity across quaternary carbons. princeton.edu Key expected correlations include:
The N-H proton showing correlations to the carboxyl carbon (³J), C-2 (²J), and C-5 (²J).
The H-4 proton correlating to C-3 (²J) and C-5 (²J).
The ortho-protons of the phenyl ring showing a correlation to the pyrrole C-3 (³J), confirming the substitution pattern.
Together, these 2D techniques provide an interlocking web of correlations that allows for the complete and confident structural elucidation of the molecule.
¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool for analyzing fluorinated analogues of the target compound. nih.gov The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making it an excellent probe for structural and electronic changes. nih.gov
For analogues such as 3-(2-fluorophenyl)-, 3-(3-fluorophenyl)-, or 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, ¹⁹F NMR would provide a distinct signal for each regioisomer. The chemical shift of the fluorine atom is highly sensitive to its position on the phenyl ring. For example, a fluorine at the para-position would likely have a different chemical shift than one at the meta- or ortho-position, allowing for unambiguous assignment. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, observable in the ¹H and ¹³C spectra, provide additional structural information. For instance, the ¹³C NMR spectrum of a fluorinated analogue would show splitting patterns for the carbons of the phenyl ring due to coupling with the ¹⁹F nucleus, with the magnitude of the coupling constant (JCF) being dependent on the number of bonds separating the atoms. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing critical information about its functional groups, bonding, and, in some cases, conformational states.
The IR spectrum of this compound is dominated by features characteristic of the carboxylic acid and pyrrole moieties. A key feature of carboxylic acids in the solid state or in concentrated solutions is their formation of centrosymmetric, hydrogen-bonded dimers. spectroscopyonline.com This dimerization has a profound effect on the spectrum. orgchemboulder.com
O-H Stretch: Instead of a sharp peak, a very broad and intense absorption band is observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch within a strong hydrogen bond. orgchemboulder.com This broad peak often overlays the sharper C-H stretching absorptions.
N-H Stretch: A moderately sharp peak for the pyrrole N-H stretch is expected around 3400-3450 cm⁻¹. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations from the phenyl and pyrrole rings typically appear just above 3000 cm⁻¹.
C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption. Due to conjugation with the pyrrole ring and participation in the hydrogen-bonded dimer, this band is expected in the 1680-1710 cm⁻¹ region. spectroscopyonline.com
C=C Stretches: Aromatic ring stretching vibrations for both the phenyl and pyrrole rings occur in the 1450-1600 cm⁻¹ region.
O-H Bend: A broad out-of-plane O-H bending vibration, also characteristic of the carboxylic acid dimer, is often observed near 900-960 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3450 | Medium, Sharp | N-H Stretch (Pyrrole) |
| ~3100 | Medium | Aromatic C-H Stretch |
| 2500 - 3300 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |
| 1680 - 1710 | Strong, Sharp | C=O Stretch (Conjugated Carboxylic Acid) |
| 1450 - 1600 | Medium-Strong | Aromatic C=C Ring Stretches |
| 1210 - 1320 | Medium | C-O Stretch |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar vibrations, such as the breathing modes of the aromatic rings, often produce strong signals in the Raman spectrum while being weak or absent in the IR. rsc.org
For this compound, the Raman spectrum would be particularly useful for characterizing the skeletal vibrations of the pyrrole and phenyl rings. researchgate.net The C=C stretching vibrations of the aromatic systems would give rise to strong bands. The carbonyl (C=O) stretching vibration is also observable in the Raman spectrum, typically appearing in a similar region as in the IR spectrum (~1670-1710 cm⁻¹). ias.ac.in
Crucially, the combined analysis of IR and Raman spectra can provide strong evidence for the formation of the centrosymmetric dimer. For a molecule with a center of inversion, the principle of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While the full molecule is not perfectly centrosymmetric, the R₂(8) hydrogen-bonded ring of the dimer is. A detailed comparison of the vibrational modes in both spectra can therefore support the dimeric structure in the solid state. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not publicly documented, extensive data from closely related compounds, such as 1H-Pyrrole-2-carboxylic acid (PCA) and other phenyl-substituted pyrroles, allows for a detailed and predictive analysis of its expected structural characteristics.
Molecular Conformation and Packing Arrangements
The molecular conformation of this compound is largely defined by the relative orientations of the pyrrole ring, the carboxylic acid group, and the phenyl substituent. In the parent compound, 1H-Pyrrole-2-carboxylic acid, the pyrrole ring and the carboxyl group are nearly coplanar, with a small dihedral angle of approximately 11.7°. nih.gov This planarity facilitates π-electron delocalization across the molecule.
For this compound, a key conformational feature would be the dihedral angle between the pyrrole and the phenyl rings. In analogous structures like (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, this angle is reported to be 44.94°, indicating a significant twist from planarity. nih.gov This non-planar arrangement arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole core.
The crystal packing is expected to be dominated by hydrogen bonding, leading to well-defined supramolecular structures. Derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid demonstrate the formation of one-dimensional linear ribbons or two-dimensional sheets, depending on the substitution on the phenyl ring. It is therefore anticipated that this compound would also form extended networks in the solid state.
| Compound | Groups Defining Dihedral Angle | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 1H-Pyrrole-2-carboxylic acid | Pyrrole ring and Carboxyl group | 11.7 | nih.gov |
| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one | Pyrrole ring and Phenyl ring | 44.94 | nih.gov |
Intermolecular Interactions and Hydrogen Bonding Networks
The primary intermolecular interactions governing the crystal structure of this compound are hydrogen bonds originating from the carboxylic acid and the pyrrole N-H groups. Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.gov
Furthermore, the pyrrole N-H group acts as a hydrogen bond donor, typically interacting with the carbonyl oxygen of a neighboring molecule's carboxylic acid group. This N-H···O interaction, as seen in the parent PCA structure, links the primary dimers into extended chains, often described by a C(5) or R²₂(10) motif. nih.govresearchgate.net
| Donor | Acceptor | Interaction Type | Common Graph-Set Motif | Reference |
|---|---|---|---|---|
| O-H (Carboxyl) | O=C (Carboxyl) | Strong Hydrogen Bond | R²₂(8) | nih.gov |
| N-H (Pyrrole) | O=C (Carboxyl) | Strong Hydrogen Bond | R²₂(10) | nih.govresearchgate.net |
| C-H (Phenyl) | π-system (Pyrrole/Phenyl) | Weak C-H···π Interaction | N/A | nih.gov |
Analysis of Chiral and Racemic Structures
The molecule this compound is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not form enantiomers, and a discussion of racemic versus enantiopure structures is not applicable to the molecule itself.
However, it is a known crystallographic principle that achiral molecules can crystallize in one of the 65 Sohncke (chiral) space groups. nih.gov In such a case, the resulting crystal would be chiral, and its bulk sample would exist as a conglomerate of enantiomorphic crystals. There is currently no published evidence to suggest that this compound crystallizes in a chiral space group. Typically, achiral molecules crystallize in more common centrosymmetric space groups.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₉NO₂), the exact molecular weight is 187.19 g/mol .
Under electron ionization (EI-MS), the molecular ion peak (M⁺˙) at m/z = 187 would be expected. The fragmentation of carboxylic acids is well-characterized. libretexts.orgyoutube.com Key fragmentation pathways for this molecule would likely include:
Loss of a hydroxyl radical (•OH): This α-cleavage results in a prominent peak at [M-17]⁺ (m/z 170), corresponding to the formation of a stable acylium ion.
Loss of the carboxyl group (•COOH): Another characteristic cleavage yields a peak at [M-45]⁺ (m/z 142), corresponding to the 3-phenyl-1H-pyrrole cation.
Decarboxylation (loss of CO₂): A rearrangement followed by the loss of carbon dioxide can lead to a peak at [M-44]⁺˙ (m/z 143).
Ring Fragmentation: The stable aromatic nature of both the pyrrole and phenyl rings suggests that fragment ions corresponding to these moieties, such as the phenyl cation (C₆H₅⁺) at m/z 77, would also be observed.
The NIST database for the parent 1H-Pyrrole-2-carboxylic acid shows a strong molecular ion peak and a base peak corresponding to the loss of a hydroxyl group. nist.gov A similar pattern would be anticipated for the phenyl-substituted derivative.
| m/z Value | Proposed Fragment | Neutral Loss | Mass of Loss (Da) |
|---|---|---|---|
| 187 | [C₁₁H₉NO₂]⁺˙ (Molecular Ion) | - | 0 |
| 170 | [M - OH]⁺ | •OH | 17 |
| 143 | [M - CO₂]⁺˙ | CO₂ | 44 |
| 142 | [M - COOH]⁺ | •COOH | 45 |
| 77 | [C₆H₅]⁺ | C₅H₄NO₂• | 110 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited States
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its conjugated aromatic system, which includes the pyrrole ring, the phenyl ring, and the carbonyl group.
The parent compound, 1H-Pyrrole-2-carboxylic acid, exhibits a strong absorption maximum. The introduction of a phenyl group at the 3-position extends the conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent compound. Additionally, the carbonyl group of the carboxylic acid can exhibit a weaker n→π* transition, which typically appears at longer wavelengths than the main π→π* bands. masterorganicchemistry.com
Many phenylpyrrole derivatives are known to be fluorescent. medchemexpress.comresearchgate.net For instance, 1-Phenylpyrrole displays dual fluorescence, with emission characteristics that are highly dependent on solvent polarity. medchemexpress.com This phenomenon is often linked to the formation of twisted intramolecular charge transfer (TICT) excited states. Given its structure, this compound may also exhibit fluorescence. The emission properties, including the quantum yield and Stokes shift, would be influenced by factors such as solvent environment and the degree of conformational freedom of the phenyl ring relative to the pyrrole core in the excited state. Some pyrrole derivatives with aggregation-induced emission (AIE) or phosphorescence characteristics have also been developed, highlighting the diverse photophysical properties of this class of compounds. nih.govrsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. These methods are used to determine optimized molecular geometries, electronic distributions, and the energies of different molecular states, providing a deep understanding of a compound's stability and potential reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for computational chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study the structural and electronic properties of heterocyclic molecules like pyrrole (B145914) carboxylic acids.
DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311+G(d) or 6-311++G**, are commonly employed to optimize molecular geometry and calculate vibrational frequencies. researchgate.netacs.org For instance, in studies of the parent pyrrole-2-carboxylic acid, DFT has been used to analyze the formation of cyclic dimers in the solid state, which are stabilized by intermolecular hydrogen bonds. acs.orgresearchgate.net The calculations help in assigning vibrational modes observed in infrared and Raman spectra and in quantifying the binding energies of these dimers. acs.org
Furthermore, DFT is used to explore the electronic properties of molecules by calculating frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing a molecule's electronic stability and reactivity. dntb.gov.uanih.gov A larger gap generally implies higher stability and lower chemical reactivity. nih.gov While specific values for 3-phenyl-1H-pyrrole-2-carboxylic acid are not published, studies on similarly complex heterocyclic carboxylic acids provide a reference for the type of data generated. dntb.gov.ua
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Heterocyclic Carboxylic Acid (Note: Data is representative of the type obtained from DFT calculations on complex heterocyclic acids like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is for illustrative purposes.) dntb.gov.uanih.gov
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.58 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.12 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.46 eV | Indicates electronic stability and chemical reactivity. nih.gov |
| Dipole Moment | 3.15 Debye | Measures the polarity of the molecule. |
Ab Initio Methods and Basis Set Considerations
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameters. These methods are often used to refine the results obtained from DFT, especially for systems where electron correlation effects are significant.
In studies of pyrrole-2-carboxylic acid dimers, ab initio calculations at the MP2/6-311++G(d,p) level have been performed to investigate π-electron delocalization and its influence on the strength of hydrogen bonds. researchgate.net These high-level calculations provide valuable benchmarks and can confirm findings from DFT methods. researchgate.net
The choice of basis set is critical in both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G or the more extensive 6-311G, are commonly used. dntb.gov.ua The addition of polarization functions (e.g., (d,p)) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling hydrogen bonds and other non-covalent interactions. For example, the 6-311++G(d,p) basis set provides a robust description for calculations involving anions or weak interactions. researchgate.netresearchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping the reaction pathways of chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms and predict the feasibility of different pathways.
Computational Studies of Pyrrole Ring Formation
The synthesis of substituted pyrroles can be achieved through various methods, including the Hantzsch and Paal-Knorr reactions. researchgate.netnih.gov Computational studies, often using DFT, can model these complex multi-step reactions. For example, the mechanism for the formation of substituted pyrrol-3-ols has been investigated using DFT-B3LYP calculations. mdpi.com These studies propose plausible mechanisms involving steps like nucleophilic attack, addition-elimination, and intramolecular cyclization. mdpi.com By calculating the energy profile of the reaction, the rate-determining step can be identified. For the synthesis of this compound, computational modeling could be used to investigate the transition states of the key ring-closing step and to understand how substituents influence the reaction barriers.
Analysis of Carboxylic Acid Reactivity Pathways (e.g., Decarboxylation)
The decarboxylation of aromatic carboxylic acids is a reaction of significant interest. The mechanism of the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid has been investigated in detail using DFT calculations (B3LYP/6-311++G**). researchgate.net These studies show that the reaction does not proceed by direct C-C bond cleavage. Instead, it involves the addition of water to the carboxyl group, facilitated by a proton, to form a hydrated intermediate. researchgate.net This is followed by the cleavage of the C-C bond, leading to the formation of pyrrole and protonated carbonic acid, which subsequently decomposes to carbon dioxide. researchgate.netresearchgate.net
Table 2: Calculated Energy Barriers for the Decarboxylation of Pyrrole-2-carboxylic Acid (Note: Data is for the parent compound, pyrrole-2-carboxylic acid, based on DFT calculations.) researchgate.net
| Reaction Step | Catalysis Condition | Calculated Energy Barrier |
| C-C Bond Rupture | With H₃O⁺ assistance | 9.77 kcal/mol |
| Overall Reaction | With H₃O⁺ and H₂O assistance | 33.99 kcal/mol |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.
For pyrrole-2-carboxylic acid, computational studies have identified two stable planar conformers: s-cis and s-trans, which differ by the orientation of the carboxylic acid group relative to the pyrrole ring. acs.orgresearchgate.net For this compound, an additional conformational variable is the dihedral angle between the phenyl and pyrrole rings. The preferred orientation would be determined by the balance between steric hindrance and conjugative effects, which can be readily calculated.
Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule in a biological environment, such as in solution or bound to a protein. MD simulations have been performed on related thieno[3,2-b]pyrrole derivatives to explore their binding modes with protein targets and to assess the stability of the ligand-protein complex. rsc.org Such simulations, often spanning hundreds of nanoseconds, can reveal crucial intermolecular interactions, like hydrogen bonds, that stabilize the binding and can be used to calculate binding free energies, offering a more dynamic picture than static docking models. rsc.org
Intra- and Intermolecular Hydrogen Bonding Characterization
The structure of this compound, featuring both a carboxylic acid group (-COOH) and a pyrrolic N-H group, allows for the formation of various hydrogen bonds. Computational studies on similar pyrrole carboxylic acid derivatives have elucidated the nature of these interactions.
Intramolecularly, a hydrogen bond can potentially form between the hydroxyl hydrogen of the carboxylic acid and the nitrogen atom of the pyrrole ring, or the pyrrole N-H and the carbonyl oxygen. However, the planarity and rigidity of the pyrrole ring and the phenyl substituent influence the feasibility and strength of such bonds.
Interactive Table: Potential Hydrogen Bonds in this compound
| Type of Hydrogen Bond | Donor | Acceptor | Strength (Typical Range) |
|---|---|---|---|
| Intramolecular | -OH (Carboxyl) | N (Pyrrole) | Weak to Moderate |
| Intramolecular | N-H (Pyrrole) | C=O (Carboxyl) | Weak |
| Intermolecular (Dimer) | -OH (Carboxyl) | C=O (Carboxyl) | Strong |
| Intermolecular (Chain) | N-H (Pyrrole) | C=O (Carboxyl) | Moderate |
Tautomeric Equilibria Investigation (e.g., 3H-pyrrol-3-one ↔ 1H-pyrrol-3-ol)
Tautomerism, the migration of a proton between two molecular sites, is a key consideration for heterocyclic compounds. While the predominant tautomer of this compound is the 1H-pyrrole form, the potential for other tautomeric forms, such as those involving the migration of a proton to the pyrrole ring, can be investigated computationally. For instance, the equilibrium between a 1H-pyrrol-3-ol and a 3H-pyrrol-3-one tautomer could be explored.
Theoretical calculations, often employing DFT methods, can predict the relative stabilities of different tautomers by calculating their Gibbs free energies. researchgate.netorientjchem.org Studies on similar heterocyclic systems have shown that the relative energies of tautomers can be significantly influenced by the solvent environment. nih.govbohrium.com For this compound, the aromaticity of the pyrrole ring in the 1H-tautomer is a major stabilizing factor, suggesting that other tautomeric forms are likely to be significantly higher in energy.
Molecular Orbital Analysis (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov
For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring, while the LUMO is a π*-orbital. The presence of the phenyl and carboxylic acid substituents on the pyrrole ring in this compound is expected to influence the energies and distributions of these frontier orbitals. Computational studies on related aromatic carboxylic acids and pyrrole substitutes have shown that electron-withdrawing and electron-donating groups can modulate the HOMO-LUMO gap. rdd.edu.iqresearchgate.net
DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing the regions of the molecule that are most likely to be involved in electron donation and acceptance. This information is valuable for predicting the molecule's reactivity in various chemical reactions.
**Interactive Table: Calculated Molecular Orbital Properties for a Model Pyrrole Derivative***
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Primarily located on the pyrrole and phenyl rings, indicating these are the primary sites for electrophilic attack. |
| LUMO | -1.8 | Distributed over the carboxylic acid group and the pyrrole ring, suggesting these are the likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | 4.4 | A relatively large gap, suggesting good kinetic stability. |
*Data is illustrative and based on general findings for similar aromatic heterocyclic carboxylic acids.
Applications in Synthetic Chemistry and Functional Materials Science
Building Block in Organic Synthesis
The unique arrangement of functional groups in 3-Phenyl-1H-pyrrole-2-carboxylic acid allows it to be a key starting material for the synthesis of a variety of organic structures. The pyrrole (B145914) ring itself is a common motif in many biologically active compounds, and the ability to further elaborate this core structure is of significant interest to medicinal and synthetic chemists.
The this compound moiety is a foundational structure for the generation of more complex heterocyclic systems. The carboxylic acid group at the 2-position can be readily converted into other functional groups, such as amides, esters, or ketones, which can then participate in cyclization reactions. For instance, condensation of the carboxylic acid with various difunctional reagents can lead to the formation of fused ring systems.
Pyrrole-2-carboxylic acid and its derivatives are known precursors to a wide array of bioactive compounds, including alkaloids and synthetic antibacterial agents. nih.gov The carboxylic acid can be activated and coupled with amines to form pyrrole-2-carboxamides, a common fragment in many natural products and pharmacologically active molecules. nih.govnih.gov The N-H group of the pyrrole ring can also be substituted, providing another point for molecular elaboration. organic-chemistry.org These transformations allow for the construction of novel scaffolds with potential applications in drug discovery. uobaghdad.edu.iqmdpi.comrdd.edu.iq
Table 1: Potential Transformations of this compound for Heterocycle Synthesis
| Starting Material | Reagent(s) | Product Type | Potential Heterocyclic System |
|---|---|---|---|
| This compound | Amine, Coupling Agent (e.g., EDCI, HOBt) | Amide | Precursor for Pyrrolo-diazines, etc. |
| This compound | Hydrazine | Hydrazide | Precursor for Pyrrolo-triazoles, etc. |
| This compound | Diols, Acid Catalyst | Ester | Can be used in further cyclizations |
The aromatic nature of both the pyrrole and the phenyl rings in this compound makes it a candidate for constructing polycyclic aromatic hydrocarbons (PAHs) and other fused systems. Intramolecular cyclization reactions, often promoted by acid catalysts or transition metals, can be envisioned to create bonds between the phenyl group and the pyrrole core or with other appended functionalities.
Methodologies such as phenyl-addition/dehydrocyclization (PAC) are known to build complex aromatic structures at high temperatures, suggesting that under appropriate conditions, the phenyl substituent could participate in forming larger fused aromatic networks. nih.gov Furthermore, the pyrrole ring can undergo cycloaddition reactions, providing a pathway to intricate polycyclic frameworks. These strategies are crucial for developing novel materials with unique electronic and photophysical properties.
Scaffolding for Chemical Libraries and Derivative Synthesis
The structural core of this compound is an ideal starting point for the generation of chemical libraries for high-throughput screening in drug discovery and materials science.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting material. nih.govrsc.org The this compound scaffold is well-suited for DOS strategies like the "build/couple/pair" approach. researchgate.net
Build: The core scaffold, this compound, is the initial building block.
Couple: The carboxylic acid and the N-H group serve as primary reaction sites for coupling with a wide variety of reagents to introduce appendage diversity.
Pair: Subsequent intramolecular reactions can be used to generate a range of different polycyclic or fused scaffolds. nih.gov
This approach allows for the rapid generation of a library of related but structurally distinct molecules, which is essential for exploring chemical space and identifying compounds with desired biological or material properties. lookchem.com
The chemical and physical properties of derivatives of this compound can be finely tuned through systematic structural modifications. Changes to the substituents on the phenyl ring or modifications of the carboxylic acid group can have a significant impact on the molecule's electronic properties, solubility, and biological activity. nih.gov
For example, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can alter the electron density of the entire π-system, which in turn affects its reactivity and spectroscopic properties. Converting the carboxylic acid to various amides or esters can modify the molecule's polarity, hydrogen bonding capabilities, and bioavailability. mdpi.com This ability to systematically alter the structure allows for the rational design of molecules with optimized properties for specific applications. mdpi.com
Table 2: Examples of Structural Modifications and Their Potential Effects
| Modification Site | Modification | Potential Effect on Properties |
|---|---|---|
| Phenyl Ring | Introduction of -NO₂, -CF₃ (electron-withdrawing) | Increased acidity of COOH, altered electronic properties |
| Phenyl Ring | Introduction of -OCH₃, -N(CH₃)₂ (electron-donating) | Altered fluorescence, modified reactivity |
| Carboxylic Acid | Conversion to amides | Increased metabolic stability, altered solubility |
| Carboxylic Acid | Conversion to esters | Increased lipophilicity |
Role in Functional Material Design and Development
The inherent properties of the this compound structure make it a promising candidate for the development of functional organic materials. Aromatic carboxylic acids are widely used as building blocks for coordination polymers and metal-organic frameworks (MOFs). semanticscholar.org
The carboxylic acid group can coordinate to metal ions, while the extended aromatic system of the pyrrole and phenyl rings can engage in π-π stacking interactions, leading to the formation of ordered one-, two-, or three-dimensional networks. rsc.org The properties of these materials, such as porosity, conductivity, and luminescence, can be tuned by changing the metal ion and by modifying the organic linker, for which this compound is a prime candidate.
Furthermore, pyrrole-based polymers are known for their conducting properties. Poly(pyrrole-2-carboxylic acid) has been synthesized and studied for its potential applications. rsc.org The presence of the phenyl group at the 3-position could be used to influence the packing and morphology of such polymers, potentially enhancing their electronic properties for applications in sensors, organic electronics, and energy storage devices.
Precursors for Conducting Polymers (e.g., Poly-N-phenylpyrroles)
This compound serves as a monomer for the synthesis of functionalized conducting polymers. The pyrrole ring is the polymerizable unit, while the phenyl and carboxylic acid groups introduce specific functionalities that modulate the polymer's properties. The presence of the carboxylic acid group in the polymer backbone, as seen in related polymers like poly(pyrrole-2-carboxylic acid) (PCPy), is particularly significant. rsc.orgresearchgate.net This functional group can be used for covalent immobilization of biological molecules, such as enzymes, making the polymer platform bioactive. researchgate.net
The synthesis of such polymers can be achieved through both chemical and enzymatic oxidative polymerization. rsc.org For instance, the polymerization of pyrrole-2-carboxylic acid can be initiated by hydrogen peroxide in a reaction catalyzed by the enzyme glucose oxidase. rsc.org This environmentally friendly method has been shown to be faster than traditional chemical oxidative polymerization. rsc.org The resulting polymers, such as poly(1-(2-carboxyethyl)pyrrole), are electrically conductive and can be easily modified with biological moieties, demonstrating their potential as bioactive platforms for tissue engineering and cell adhesion. nih.gov
The phenyl group at the 3-position of the monomer unit is expected to influence the final polymer's morphology, solubility, and electronic properties by introducing steric bulk and enhancing inter-chain π-π stacking interactions. While direct studies on poly(this compound) are not extensively detailed, the principles derived from similar functionalized polypyrroles suggest its potential for creating materials with tunable conductivity and processability.
Table 1: Comparison of Polymerization Methods for Carboxy-functionalized Pyrroles
| Polymerization Method | Oxidant/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Enzymatic Polymerization | Glucose Oxidase / H₂O₂ | Environmentally friendly, faster reaction rates, good colloidal stability of particles. | rsc.org |
| Chemical Oxidative Polymerization | Ferric Chloride (FeCl₃) | Well-established, versatile for various monomers. | nih.gov |
| Electrochemical Polymerization | Applied Potential | Direct film deposition on electrodes, control over film thickness. | nih.gov |
Components in Molecular Sensing and Optoelectronic Materials (e.g., BODIPY dyes)
The pyrrole scaffold is fundamental to the structure of many chromophores, most notably the boron-dipyrromethene (BODIPY) dyes. nih.gov These dyes are highly valued for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photochemical stability, making them ideal for applications in molecular sensing, bioimaging, and optoelectronics. nih.govjmaterenvironsci.com
Pyrrole derivatives, including those with carboxylic acid functionalities, are key starting materials in the synthesis of the BODIPY core. jmaterenvironsci.com The carboxylic acid group can be a reactive handle for conjugating the BODIPY dye to other molecules, such as biomolecules, to create targeted fluorescent probes. nih.gov A general synthesis involves the condensation of a pyrrole derivative with an acyl chloride or an aldehyde, followed by complexation with a boron source like boron trifluoride etherate (BF₃·OEt₂). jmaterenvironsci.comrsc.org
The presence of a phenyl group on the pyrrole ring, as in this compound, can be used to tune the photophysical properties of the resulting BODIPY dye. Aromatic substituents on the BODIPY core can extend the π-conjugation, leading to red-shifted absorption and emission spectra. nih.gov This is a crucial strategy for developing long-wavelength fluorescent probes suitable for in vivo imaging. nih.gov
Furthermore, phenylpyrrole-based molecules are being investigated as hole transport materials (HTMs) in perovskite solar cells, a key application in optoelectronics. rsc.org The ability to functionalize these molecules, for example through fluorination of the phenyl ring, allows for the fine-tuning of their optoelectronic and interfacial properties, which is critical for improving solar cell efficiency and stability. rsc.org The structure of this compound makes it a promising candidate for derivatization into novel D–A–D (donor-acceptor-donor) type HTMs.
Table 2: Key Compounds Mentioned in this Article | Compound Name | | | :--- | | this compound | | Poly(pyrrole-2-carboxylic acid) | | Poly(1-(2-carboxyethyl)pyrrole) | | Boron-dipyrromethene (BODIPY) | | Boron trifluoride etherate | | Hydrogen peroxide | | Ferric Chloride | | Glucose oxidase |
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of pyrrole-carboxylic acid derivatives often involves multi-step protocols. For example, analogous compounds like 3-methyl-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxylic acid were synthesized via hydrolysis of ester precursors using hydrochloric acid (HCl) in water at elevated temperatures (e.g., 93–96°C for 17 hours) . Optimization strategies include adjusting reaction time, temperature, and catalyst loading. For instance, palladium acetate and tert-butyl XPhos have been used in coupling reactions for related heterocycles, with yields improved by inert atmospheres and controlled heating (40–100°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- 1H NMR : Proton environments are resolved in deuterated DMSO, with characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet near δ 12–14 ppm) .
- LCMS/ESIMS : Used to confirm molecular ion peaks (e.g., [M+1]+) and purity (>94% in some cases) .
- HPLC : Validates purity (>97% in optimized syntheses) .
Q. How is this compound utilized as a building block in organic synthesis?
this compound serves as a precursor for pharmacologically active molecules. For example, derivatives like 4-(1-(6-(difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid are synthesized via cyclopropanation or amide coupling, highlighting its role in generating bioactive scaffolds .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported yields for similar pyrrole-carboxylic acid syntheses?
Discrepancies in yields (e.g., 65–95% for analogous compounds) often arise from:
- Reagent purity : Impurities in starting materials (e.g., methyl esters) reduce efficiency .
- Reaction scalability : Small-scale optimizations may fail under bulk conditions due to heat transfer or mixing limitations .
- Byproduct formation : Competing pathways, such as decarboxylation or ring-opening, are influenced by pH and temperature .
Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?
Density functional theory (DFT) studies can model transition states for cyclization or electrophilic substitution reactions. For example, the energy barriers for ring closure in pyrrole derivatives correlate with experimental yields, guiding the design of sterically hindered analogs .
Q. What strategies mitigate solubility challenges during biological testing of this compound?
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., -CF3 at the para position) enhance binding to target enzymes (e.g., kinases) by increasing electrophilicity .
- Steric effects : Bulky substituents on the pyrrole nitrogen reduce metabolic degradation but may hinder target engagement .
Methodological Recommendations
- Safety protocols : Use gloves, face shields, and fume hoods to handle corrosive reagents like HCl .
- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation during multi-step syntheses .
- Data validation : Cross-verify NMR assignments with 2D-COSY or HSQC experiments to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
